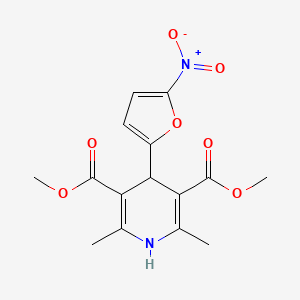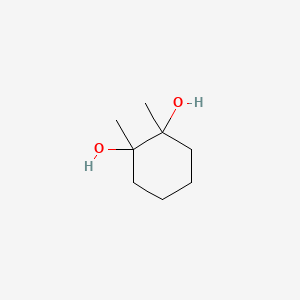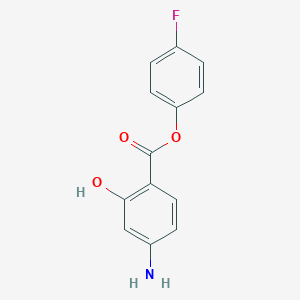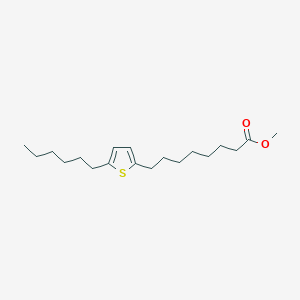
2-Thiopheneoctanoic acid, 5-hexyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiopheneoctanoic acid, 5-hexyl-, methyl ester is an organic compound belonging to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a thiophene ring substituted with a hexyl group and an octanoic acid esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiopheneoctanoic acid, 5-hexyl-, methyl ester typically involves the esterification of 2-Thiopheneoctanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Thiopheneoctanoic acid, 5-hexyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Thiopheneoctanoic acid, 5-hexyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological systems and interactions due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Thiopheneoctanoic acid, 5-hexyl-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and exert specific effects on cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 9,12-epithio-9,11-octadecanoate
- Methyl 5-hexylthiophene-2-octanoate
- Methyl 8-(5-hexyl-2-thienyl)octanoate
Uniqueness
2-Thiopheneoctanoic acid, 5-hexyl-, methyl ester is unique due to its specific substitution pattern on the thiophene ring and the presence of a long alkyl chain. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
54233-03-3 |
|---|---|
Fórmula molecular |
C19H32O2S |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
methyl 8-(5-hexylthiophen-2-yl)octanoate |
InChI |
InChI=1S/C19H32O2S/c1-3-4-5-9-12-17-15-16-18(22-17)13-10-7-6-8-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3 |
Clave InChI |
VQKNKWUMAKMKRX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(S1)CCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






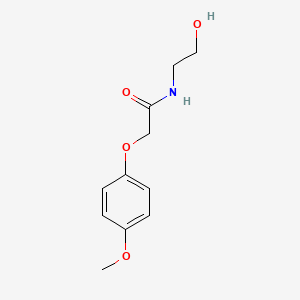

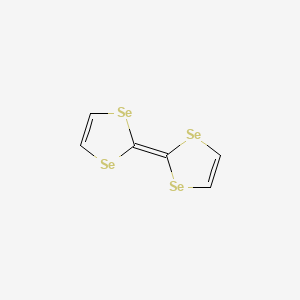
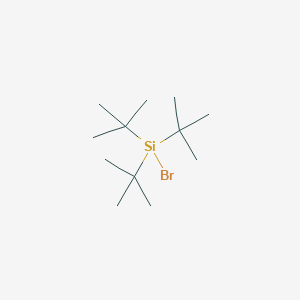
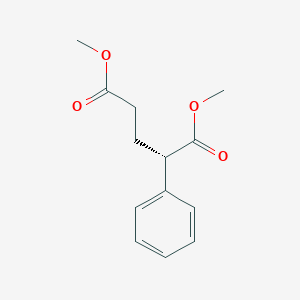

![Diethenyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14644692.png)
